[4-(2,3-Dimethoxybenzyl)piperazin-1-yl](naphthalen-1-yl)methanone
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Overview
Description
“4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone” is a hybrid compound with a piperazine ring and a naphthalene moiety. It belongs to the class of heterocyclic compounds, which play a crucial role in medicinal chemistry and drug discovery . The compound’s structure consists of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a naphthalen-1-yl group.
Preparation Methods
The synthetic routes for this compound involve multi-step procedures. While specific methods may vary, here’s a general outline:
- Piperazine Synthesis:
- Start with piperazine (a cyclic diamine).
- Introduce the 2,3-dimethoxybenzyl group via nucleophilic substitution or reductive amination.
- Attach the naphthalen-1-yl group using suitable reagents and conditions.
- Industrial Production:
- Large-scale production typically involves efficient synthetic routes.
- Optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions
Common Reagents:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C24H26N2O3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-22-12-6-9-19(23(22)29-2)17-25-13-15-26(16-14-25)24(27)21-11-5-8-18-7-3-4-10-20(18)21/h3-12H,13-17H2,1-2H3 |
InChI Key |
OSCLDMYPHNUDAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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